molecular formula C9H10N2 B2697628 1-cyclobutyl-4-ethynyl-1H-pyrazole CAS No. 2098114-31-7

1-cyclobutyl-4-ethynyl-1H-pyrazole

Cat. No.: B2697628
CAS No.: 2098114-31-7
M. Wt: 146.193
InChI Key: BAUGBXXKHKOJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol It is characterized by a cyclobutyl group attached to the pyrazole ring at the 1-position and an ethynyl group at the 4-position

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Cyclobutyl-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclobutyl-3-ethynyl-1H-pyrazole: Similar in structure but with the ethynyl group at the 3-position.

    1-Cyclobutyl-4-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethynyl group at the 4-position.

    1-Cyclobutyl-4-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethynyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-cyclobutyl-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-6-10-11(7-8)9-4-3-5-9/h1,6-7,9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUGBXXKHKOJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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